molecular formula C12H11AsO4 B14729439 Bis(3-hydroxyphenyl)arsinic acid CAS No. 6308-62-9

Bis(3-hydroxyphenyl)arsinic acid

Cat. No.: B14729439
CAS No.: 6308-62-9
M. Wt: 294.13 g/mol
InChI Key: PEFLKZPCHKVMLP-UHFFFAOYSA-N
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Description

Bis(3-hydroxyphenyl)arsinic acid is an organic arsenic compound with the molecular formula C₁₂H₁₁AsO₄. It is characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-hydroxyphenyl)arsinic acid typically involves the reaction of arsenic trioxide with phenol derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between arsenic trioxide and 3-hydroxyphenylboronic acid. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxyphenyl)arsinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .

Scientific Research Applications

Bis(3-hydroxyphenyl)arsinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of bis(3-hydroxyphenyl)arsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(3-hydroxyphenyl)arsinic acid include:

  • Phenylarsinic acid
  • 4-hydroxyphenylarsinic acid
  • Dimethylarsinic acid
  • Arsenic trioxide

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes two 3-hydroxyphenyl groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metals. Additionally, its dual hydroxyl groups make it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

6308-62-9

Molecular Formula

C12H11AsO4

Molecular Weight

294.13 g/mol

IUPAC Name

bis(3-hydroxyphenyl)arsinic acid

InChI

InChI=1S/C12H11AsO4/c14-11-5-1-3-9(7-11)13(16,17)10-4-2-6-12(15)8-10/h1-8,14-15H,(H,16,17)

InChI Key

PEFLKZPCHKVMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)O)O)O

Origin of Product

United States

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